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Compound Name:
(R)-1-(4-Iodophenyl)ethanamine

hydrochloride

Cat. No.: B577831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-1-(4-
Iodophenyl)ethanamine hydrochloride, a chiral amine of significant interest in

pharmaceutical research and development. Due to the limited availability of public

spectroscopic data for this specific compound, this guide utilizes data from its close structural

analog, 1-(4-bromophenyl)ethan-1-amine, to provide representative spectroscopic

characteristics. The methodologies presented are standard protocols for the analysis of solid

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. It provides detailed information about the

chemical environment of individual atoms.

Predicted ¹H NMR Data
While experimental ¹H NMR data for (R)-1-(4-Iodophenyl)ethanamine hydrochloride is not

readily available in public databases, a predicted spectrum can be inferred based on its
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structure and data from analogous compounds. The expected chemical shifts (δ) are presented

in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-1-(4-Iodophenyl)ethanamine
Hydrochloride

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ 1.4 - 1.6 Doublet 3H

-CH- 4.2 - 4.4 Quartet 1H

Aromatic-H 7.2 - 7.4 Doublet 2H

Aromatic-H 7.7 - 7.9 Doublet 2H

-NH₃⁺ 8.5 - 9.5 Broad Singlet 3H

Note: Predicted values are based on standard chemical shift tables and data from similar

structures. Actual experimental values may vary.

Representative ¹³C NMR Data
Experimental ¹³C NMR data for the closely related compound, 1-(4-bromophenyl)ethan-1-

amine, provides valuable insight into the expected spectrum of the iodo-analog.[1] The

chemical shifts for the carbon atoms are summarized in Table 2. The primary difference

expected for the iodo-compound would be a downfield shift for the carbon atom directly bonded

to the iodine.

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-bromophenyl)ethan-1-amine[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b577831?utm_src=pdf-body
https://www.benchchem.com/product/b577831?utm_src=pdf-body
https://www.researchgate.net/figure/C-NMR-for-the-reactions-of-1-4-bromophenylethan-1-amine-1-with-13-C-labeled-CO2-at-25_fig8_307776704
https://www.researchgate.net/figure/C-NMR-for-the-reactions-of-1-4-bromophenylethan-1-amine-1-with-13-C-labeled-CO2-at-25_fig8_307776704
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ, ppm)

-CH₃ ~25

-CH- ~50

Aromatic C-Br ~121

Aromatic C-H ~128

Aromatic C-H ~131

Aromatic C-C ~145

Note: Data is for the bromo-analog and serves as a representative example.

Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of solid organic

amine hydrochlorides.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The

choice of solvent is critical to avoid signals from the solvent protons obscuring the analyte

signals.[2][3]

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR:

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise

ratio.
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A relaxation delay of 1-5 seconds between scans is typically used.

¹³C NMR:

Due to the low natural abundance of ¹³C, a larger number of scans is required (typically

several hundred to thousands).[4]

Proton decoupling is employed to simplify the spectrum and improve sensitivity.

The following diagram illustrates the general workflow for NMR analysis.

NMR Analysis Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(1H and 13C NMR)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

Structure Elucidation

 

FTIR KBr Pellet Preparation

Grind Sample with KBr

Place Powder in Pellet Die

Apply Pressure with Hydraulic Press

Form Transparent Pellet

Analyze in FTIR Spectrometer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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